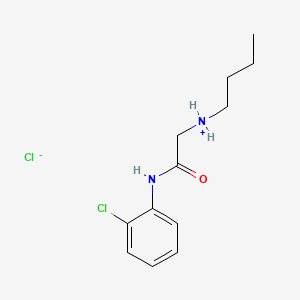
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- is an organic compound belonging to the class of primary carboxylic acid amides. This compound is characterized by the presence of a propionamide group attached to a diethylaminoethyl and phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- typically involves the reaction of propionamide with diethylaminoethyl and phenyl groups under controlled conditions. One common method involves the use of radical polymerization, where the reactants are dissolved in a suitable solvent, such as tetrahydrofuran (THF), and subjected to specific reaction conditions . The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced compounds with different chemical properties.
Aplicaciones Científicas De Investigación
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s diethylaminoethyl group can interact with cellular membranes, leading to changes in membrane permeability and function . Additionally, the phenyl group may contribute to the compound’s binding affinity to specific receptors or enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Procainamide: A compound with a similar structure, used as an antiarrhythmic agent.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with pH-sensitive properties, used in drug delivery and biomedical applications.
Uniqueness
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- stands out due to its unique combination of functional groups, which impart specific chemical and biological properties
Propiedades
Número CAS |
51816-18-3 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H24N2O/c1-3-17(4-2)13-12-16-15(18)11-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,16,18) |
Clave InChI |
SKPUBZZYQWWUGK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)





![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)



